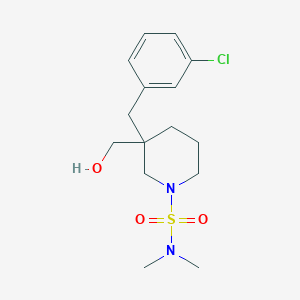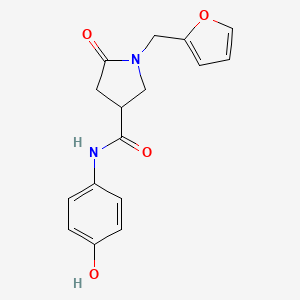![molecular formula C22H24N2O2 B6123256 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine](/img/structure/B6123256.png)
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMPP and is known for its unique chemical structure and properties.
Mécanisme D'action
DMPP exerts its effects by binding to the sigma-1 receptor and modulating its activity. This receptor is located in several regions of the brain, including the hippocampus, cortex, and cerebellum. DMPP has been found to increase the release of several neurotransmitters, including dopamine, serotonin, and acetylcholine. It has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
DMPP has been found to have several biochemical and physiological effects. In addition to its effects on neurotransmitter release, it has also been found to modulate intracellular calcium levels and inhibit the activity of certain enzymes, including acetylcholinesterase. DMPP has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for use in lab experiments. It is a potent and selective agonist of the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to its use. DMPP has been found to have some toxicity, and its effects on other receptors and biological processes are not well understood.
Orientations Futures
There are several future directions for research on DMPP. One area of interest is the potential therapeutic applications of DMPP in the treatment of neurological disorders. Further studies are needed to better understand its mechanisms of action and its effects on other biological processes. Additionally, there is potential for the development of new compounds based on the structure of DMPP that may have improved properties and therapeutic applications.
Méthodes De Synthèse
The synthesis of DMPP involves the reaction of 3,5-dimethyl-2-hydroxybenzaldehyde with 1,2-dimethyl-4-phenylenediamine in the presence of acetic anhydride and a catalyst. The resulting product is then purified using column chromatography to obtain pure DMPP. This method has been widely used in the synthesis of DMPP and has been found to be efficient and reliable.
Applications De Recherche Scientifique
DMPP has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where DMPP has been found to be a potent and selective agonist of the sigma-1 receptor. This receptor is known to play a role in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. DMPP has been found to have neuroprotective effects and may have potential therapeutic applications in the treatment of these disorders.
Propriétés
IUPAC Name |
(3,5-dimethyl-1-benzofuran-2-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-9-10-20-19(13-15)17(3)21(26-20)22(25)24-12-11-23(14-16(24)2)18-7-5-4-6-8-18/h4-10,13,16H,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYACZOWEDCSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=C(C3=C(O2)C=CC(=C3)C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6123187.png)

![methyl 3-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6123203.png)

![4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123228.png)
![1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6123235.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6123248.png)

![3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6123260.png)
![1-acetyl-5-[(2-hydroxy-7-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6123290.png)
![2-[(4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6123297.png)
